3,3'-Thiodipropionic acid

Catalog No.
S545214
CAS No.
111-17-1
M.F
C6H10O4S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Thiodipropionic acid

CAS Number

111-17-1

Product Name

3,3'-Thiodipropionic acid

IUPAC Name

3-(2-carboxyethylsulfanyl)propanoic acid

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C6H10O4S/c7-5(8)1-3-11-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)

InChI Key

ODJQKYXPKWQWNK-UHFFFAOYSA-N

SMILES

C(CSCCC(=O)O)C(=O)O

Solubility

0.21 M
FREELY SOL IN HOT WATER, ALC, ACETONE; 1 G DISSOLVES IN 26.9 ML WATER @ 26 °C
37.2 mg/mL at 26 °C

Synonyms

Thiodipropionic acid; TDPA; Thiahydracrylic acid; Thiodihydracrylic acid;

Canonical SMILES

C(CSCCC(=O)O)C(=O)O

Description

The exact mass of the compound 3,3'-Thiodipropionic acid is 178.03 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.21 mfreely sol in hot water, alc, acetone; 1 g dissolves in 26.9 ml water @ 26 °c37.2 mg/ml at 26 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8166. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Applications:

  • Antioxidant Properties: Some research suggests 3,3'-TDP might possess antioxidant properties []. This could be relevant in studies on oxidative stress and related diseases. However, further investigation is required to understand its efficacy and mechanism of action.

Current Research Limitations:

  • Limited Data: There is a scarcity of scientific literature specifically focused on the research applications of 3,3'-TDP. More studies are needed to explore its potential in various scientific disciplines.

Future Directions:

  • Further Exploration of Antioxidant Activity: Given the initial indications of antioxidant properties, further research could delve deeper into this area. This might involve in vitro and in vivo studies to assess its effectiveness in combating oxidative stress and its potential benefits for various health conditions.
  • Investigation into Other Bioactivities: Research could explore other potential bioactivities of 3,3'-TDP. This might involve studying its interactions with biological systems and its possible effects on various cellular processes.

3,3'-Thiodipropionic acid is an organosulfur compound with the molecular formula C₆H₁₀O₄S and a molecular weight of 178.21 g/mol. It is characterized by its two carboxylic acid functional groups and a thioether linkage. This compound is recognized for its antioxidant properties, making it valuable in various applications, particularly in the food industry to prevent oxidative degradation of fats and oils . The compound has a melting point range of 127°C to 134°C and is soluble in organic solvents such as acetone and ethanol, but only slightly soluble in water .

  • As an antioxidant, TDPA might scavenge free radicals due to the presence of the carboxylic acid groups [].
  • In self-assembled monolayer formation, the carboxylic acid groups could interact with metal surfaces, while the sulfur atom might influence the electronic properties of the monolayer [].
. Notably, it can be oxidized by electron acceptors such as Tl²⁺ and Cl₂⁻, exhibiting bimolecular rate constants of approximately 3.8×1093.8\times 10^9 and 5.5×109dm3mol1s15.5\times 10^9\,\text{dm}^3\text{mol}^{-1}\text{s}^{-1}, respectively . Additionally, it can be cleaved into 3-hydroxypropionate and 3-mercaptopropionate through enzymatic action involving flavin adenine dinucleotide-linked oxidases . The subsequent transformation of these products leads to central metabolic pathways, including the generation of propionyl-CoA, which can enter various metabolic cycles such as the methylcitrate cycle .

The biological activity of 3,3'-thiodipropionic acid is primarily linked to its role as an antioxidant. It has been shown to protect lipids from oxidative damage, thus enhancing the stability of food products . Furthermore, studies indicate that it may also play a role in microbial metabolism, where specific bacterial strains can utilize it as a carbon source . The compound's ability to scavenge free radicals contributes to its potential health benefits, although further research is required to fully elucidate its biological effects.

Several methods exist for synthesizing 3,3'-thiodipropionic acid:

  • Direct Synthesis: This involves the reaction between propionic acid derivatives and sulfur compounds under controlled conditions.
  • Biological Synthesis: Certain microorganisms can produce 3,3'-thiodipropionic acid through metabolic pathways that involve sulfur-containing substrates .
  • Chemical Modification: Starting from simpler thiol compounds or carboxylic acids, chemical modifications can yield this compound through esterification or thioether formation.

The applications of 3,3'-thiodipropionic acid are diverse:

  • Food Industry: Used as an antioxidant to prevent rancidity in fats and oils.
  • Polymer Chemistry: Serves as a precursor for synthesizing polythioesters, which are utilized in various polymer applications due to their unique properties .
  • Pharmaceuticals: Potential applications in drug formulation due to its antioxidant characteristics.

Research indicates that 3,3'-thiodipropionic acid interacts with various proteins involved in microbial metabolism. For instance, studies have shown that it can bind to specific transport proteins in bacteria, influencing its uptake and utilization . Additionally, proteomic analyses have provided insights into how this compound is metabolized within microbial systems, highlighting its role in central metabolic pathways.

Several compounds share structural similarities with 3,3'-thiodipropionic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Mercaptoacetic AcidC₂H₆O₂SContains a thiol group; used in biochemical studies.
3-Mercaptopropionic AcidC₃H₈O₂SA direct precursor; has similar antioxidant properties.
DithiothreitolC₄H₈O₂S₂Commonly used as a reducing agent; contains two thiol groups.
ThiodiglycolC₄H₁₀O₂SUsed as a solvent and in polymer synthesis; contains two hydroxyl groups along with sulfur.

Uniqueness:
3,3'-Thiodipropionic acid stands out due to its dual carboxylic acid groups combined with a thioether linkage, which enhances its antioxidant capabilities compared to other similar compounds. Its specific applications in food preservation and polymer synthesis further distinguish it from other organosulfur compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder
Solid

Color/Form

NACREOUS LEAFLETS FROM HOT WATER

XLogP3

-0.1

Exact Mass

178.03

Appearance

Solid powder

Melting Point

129.0 °C
134 °C
134°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3BBK323ED8

GHS Hazard Statements

Aggregated GHS information provided by 140 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (65.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

111-17-1

Wikipedia

Thiodipropionic acid

Use Classification

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Methods of Manufacturing

BRITISH PATENT 571,628 (1945 TO AM CYANAMID CO); GRESHAM, SHAVER, US PATENT 2,449,992 (1948 TO BF GOODRICH).

General Manufacturing Information

Paint and coating manufacturing
Propanoic acid, 3,3'-thiobis-: ACTIVE
OTHER ANTIOXIDANTS, WHICH ARE FOOD APPROVED BUT FIND LITTLE COMMERCIAL USE, INCLUDE THIODIPROPIONIC ACID ... THESE ANTIOXIDANTS ARE RELATIVELY INEFFECTIVE &, LIKE MANY SULFUR-CONTAINING COMPOUNDS, CAUSE ODOR & FLAVOR PROBLEMS IN EDIBLE FATS.
SEVERAL ANTIOXIDANTS /INCLUDING THIODIPROPIONIC ACID/ ARE CLEARED FOR USE IN FOOD PACKAGING BY PRIOR SANCTION. SUCH APPROVAL IS BASED ON THE STIPULATION THAT NO MORE THAN 50 PPM OF THE ANTIOXIDANT SHALL BECOME A PART OF THE PACKAGED FOOD.
USE IN FOODS RESTRICTED TO 0.02% OF FAT & OIL CONTENT, INCLUDING ESSENTIAL OILS.

Analytic Laboratory Methods

3,3'-THIODIPROPIONIC ACID ISOLATED FROM FOOD PRODUCTS BY EXTRACTION WITH 70% ETHANOL.

Dates

Modify: 2023-08-15
1: Doberstein C, Grote J, Wübbeler JH, Steinbüchel A. Polythioester synthesis in Ralstonia eutropha H16: novel insights into 3,3'-thiodipropionic acid and 3,3'-dithiodipropionic acid catabolism. J Biotechnol. 2014 Aug 20;184:187-98. doi: 10.1016/j.jbiotec.2014.05.022. Epub 2014 Jun 3. PubMed PMID: 24953213.
2: Wübbeler JH, Hiessl S, Meinert C, Poehlein A, Schuldes J, Daniel R, Steinbüchel A. The genome of Variovorax paradoxus strain TBEA6 provides new understandings for the catabolism of 3,3'-thiodipropionic acid and hence the production of polythioesters. J Biotechnol. 2015 Sep 10;209:85-95. doi: 10.1016/j.jbiotec.2015.06.390. Epub 2015 Jun 11. PubMed PMID: 26073999.
3: Wübbeler JH, Bruland N, Wozniczka M, Steinbüchel A. Biodegradation of the xenobiotic organic disulphide 4,4'-dithiodibutyric acid by Rhodococcus erythropolis strain MI2 and comparison with the microbial utilization of 3,3'-dithiodipropionic acid and 3,3'-thiodipropionic acid. Microbiology. 2010 Apr;156(Pt 4):1221-33. doi: 10.1099/mic.0.036178-0. Epub 2009 Dec 3. PubMed PMID: 19959574.
4: Diamante C, Fiume MZ, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler DC, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Alan Andersen F. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. Int J Toxicol. 2010 Jul;29(4 Suppl):137S-50S. doi: 10.1177/1091581810373150. PubMed PMID: 20634504.
5: Khairy H, Wübbeler JH, Steinbüchel A. The NADH:flavin oxidoreductase Nox from Rhodococcus erythropolis MI2 is the key enzyme of 4,4'-dithiodibutyric acid degradation. Lett Appl Microbiol. 2016 Dec;63(6):434-441. doi: 10.1111/lam.12662. Epub 2016 Nov 3. PubMed PMID: 27564089.
6: Bruland N, Wübbeler JH, Steinbüchel A. 3-mercaptopropionate dioxygenase, a cysteine dioxygenase homologue, catalyzes the initial step of 3-mercaptopropionate catabolism in the 3,3-thiodipropionic acid-degrading bacterium variovorax paradoxus. J Biol Chem. 2009 Jan 2;284(1):660-72. doi: 10.1074/jbc.M806762200. Epub 2008 Nov 10. PubMed PMID: 19001372.
7: Kamei Y, Nagai A, Nishida H, Kimura H, Endo T. Biosynthesis and biodegradability of copolythioesters from 3,3'-thiodipropionic acid and plant oils by Cupriviadus necator. Macromol Biosci. 2007 Mar 8;7(3):364-72. PubMed PMID: 17370275.
8: Fehling E, Klein E, Vosmann K, Bergander K, Weber N. Linear copolymeric poly(thia-alkanedioates) by lipase-catalyzed esterification and transesterification of 3,3'-thiodipropionic acid and its dimethyl ester with alpha,omega-alkanediols. Biotechnol Bioeng. 2008 Apr 1;99(5):1074-84. PubMed PMID: 17969136.
9: McDonald LC, Hackney CR, Ray B. Enhanced recovery of injured Escherichia coli by compounds that degrade hydrogen peroxide or block its formation. Appl Environ Microbiol. 1983 Feb;45(2):360-5. PubMed PMID: 6338823; PubMed Central PMCID: PMC242293.
10: Schürmann M, Deters A, Wübbeler JH, Steinbüchel A. A novel 3-sulfinopropionyl coenzyme A (3SP-CoA) desulfinase from Advenella mimigardefordensis strain DPN7T acting as a key enzyme during catabolism of 3,3'-dithiodipropionic acid is a member of the acyl-CoA dehydrogenase superfamily. J Bacteriol. 2013 Apr;195(7):1538-51. doi: 10.1128/JB.02105-12. Epub 2013 Jan 25. PubMed PMID: 23354747; PubMed Central PMCID: PMC3624521.
11: Rawat PC, Gupta CM. Behaviour of the thiodipropionic complex of In(III) and U(VI) at the DME in aqueous and aqueous methanolic solutions. Talanta. 1972 May;19(5):706-7. PubMed PMID: 18961104.
12: Wenning L, Stöveken N, Wübbeler JH, Steinbüchel A. Substrate and Cofactor Range Differences of Two Cysteine Dioxygenases from Ralstonia eutropha H16. Appl Environ Microbiol. 2015 Nov 20;82(3):910-21. doi: 10.1128/AEM.02568-15. Print 2016 Feb 1. PubMed PMID: 26590284; PubMed Central PMCID: PMC4725276.
13: Chandra S, Gautam S, Kumar A, Madan M. Coordination mode of pentadentate ligand derivative of 5-amino-1,3,4-thiadiazole-2-thiol with nickel(II) and copper(II) metal ions: synthesis, spectroscopic characterization, molecular modeling and fungicidal study. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Feb 5;136 Pt B:672-81. doi: 10.1016/j.saa.2014.09.081. Epub 2014 Oct 6. PubMed PMID: 25448967.
14: Peplinski K, Ehrenreich A, Döring C, Bömeke M, Steinbüchel A. Investigations on the microbial catabolism of the organic sulfur compounds TDP and DTDP in Ralstonia eutropha H16 employing DNA microarrays. Appl Microbiol Biotechnol. 2010 Nov;88(5):1145-59. doi: 10.1007/s00253-010-2915-6. Epub 2010 Oct 6. PubMed PMID: 20924576; PubMed Central PMCID: PMC3128720.
15: Xu M, Qian J, Suo A, Wang H, Yong X, Liu X, Liu R. Reduction/pH dual-sensitive PEGylated hyaluronan nanoparticles for targeted doxorubicin delivery. Carbohydr Polym. 2013 Oct 15;98(1):181-8. doi: 10.1016/j.carbpol.2013.05.077. Epub 2013 Jun 5. PubMed PMID: 23987334.
16: Lütke-Eversloh T, Steinbüchel A. Novel precursor substrates for polythioesters (PTE) and limits of PTE biosynthesis in Ralstonia eutropha. FEMS Microbiol Lett. 2003 Apr 25;221(2):191-6. PubMed PMID: 12725926.
17: Lütke-Eversloh T, Bergander K, Luftmann H, Steinbüchel A. Identification of a new class of biopolymer: bacterial synthesis of a sulfur-containing polymer with thioester linkages. Microbiology. 2001 Jan;147(Pt 1):11-9. PubMed PMID: 11160796.
18: Schürmann M, Hirsch B, Wübbeler JH, Stöveken N, Steinbüchel A. Succinyl-CoA:3-sulfinopropionate CoA-transferase from Variovorax paradoxus strain TBEA6, a novel member of the class III coenzyme A (CoA)-transferase family. J Bacteriol. 2013 Aug;195(16):3761-73. doi: 10.1128/JB.00456-13. Epub 2013 Jun 14. PubMed PMID: 23772073; PubMed Central PMCID: PMC3754582.
19: Hirose M, Masuda A, Fukushima S, Ito N. Effects of subsequent antioxidant treatment on 7,12-dimethylbenz[a]anthracene-initiated carcinogenesis of the mammary gland, ear duct and forestomach in Sprague-Dawley rats. Carcinogenesis. 1988 Jan;9(1):101-4. PubMed PMID: 3121204.
20: Guo H, Kim JC. Reduction-Sensitive Poly(ethylenimine) Nanogel Bearing Dithiodipropionic Acid. Chem Pharm Bull (Tokyo). 2017;65(8):718-725. doi: 10.1248/cpb.c17-00029. PubMed PMID: 28768925.

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